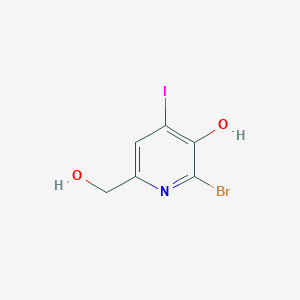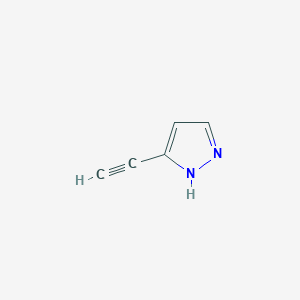
2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol
説明
“2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol” is a chemical compound with the empirical formula C6H5BrINO2 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol” is represented by the SMILES stringOCc1cc(I)c(O)c(Br)n1 . The InChI key is IMXKWIJLBNXVQS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol” include a molecular weight of 329.92 and a solid form . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 288.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
Synthesis and Chemical Reactivity
2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol serves as an important intermediate in the synthesis of complex organic molecules. For example, the synthesis of 1,4-bis(4-pyridyl)butadiyne involves a series of reactions starting from bromopyridine derivatives, showcasing the utility of bromo and iodo substituted pyridines in constructing poly-pyridyl compounds (Leopoldo Delia Ciana & A. Haim, 1984). Additionally, the reactivity of bromine atoms in brominated pyridines has been studied, providing insights into the formation of hydroxypyridines through acid hydrolysis, demonstrating the chemical versatility of such halogenated pyridines (J. Wibaut, P. W. Haayman & J. Dijk, 2010).
Catalysis and Ligand Synthesis
Halogenated pyridines are also pivotal in catalysis and as ligands in coordination chemistry. The Cu-catalyzed N- and O-arylation of hydroxypyridines, including those similar to 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol, has been demonstrated, expanding the scope of arylation reactions for such compounds (Ryan A. Altman & S. Buchwald, 2007). Moreover, functionalized bipyridines and terpyridines, potentially derivable from halogenated pyridines, serve as important chelating ligands, highlighting the role of such molecules in the development of supramolecular structures (M. Heller & U. Schubert, 2002).
Material Science and Polymer Chemistry
In material science and polymer chemistry, halogenated pyridines are used as building blocks for designing novel materials. For instance, polydendate ligands bearing substituted bipyridine subunits have been synthesized, which are essential for creating complex coordination compounds and materials with specific properties (L. Charbonnière, N. Weibel & R. Ziessel, 2002). The versatility of these compounds in undergoing various functionalization reactions makes them valuable in the synthesis of multifunctionalized ligands and materials.
Organic Synthesis and Drug Development
In the realm of organic synthesis, halogenated pyridines are key intermediates in the synthesis of a wide array of organic compounds. The reactivity and functionalization of such compounds have been explored in various contexts, leading to the development of new synthetic methodologies and potentially bioactive molecules (Y. Noda & D. Seebach, 1987).
Safety And Hazards
特性
IUPAC Name |
2-bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKWIJLBNXVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=C1I)O)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264205 | |
| Record name | 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol | |
CAS RN |
1261365-32-5 | |
| Record name | 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)




amine](/img/structure/B1524044.png)





![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)

